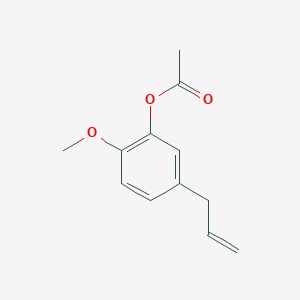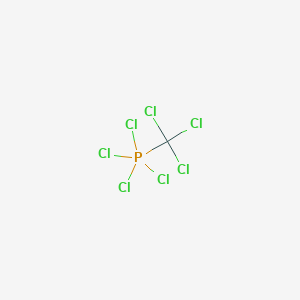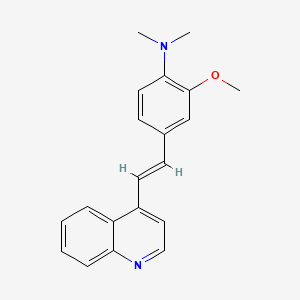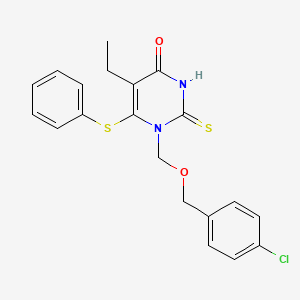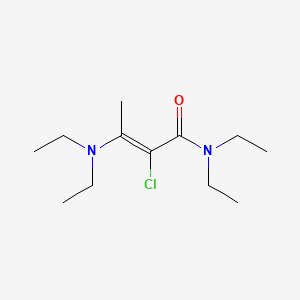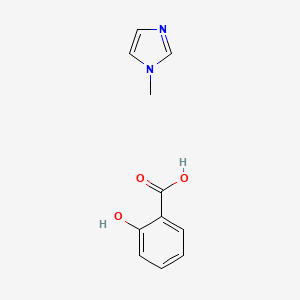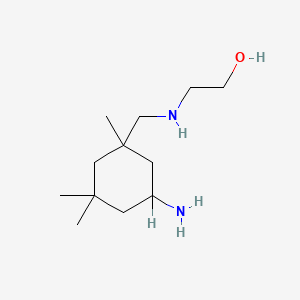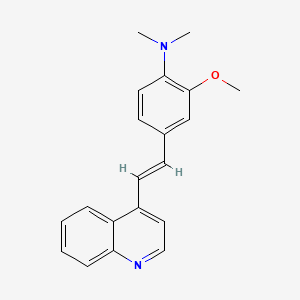![molecular formula C22H18N6O3 B12680300 N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide CAS No. 93859-28-0](/img/structure/B12680300.png)
N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its cyano and nitro substituents, which contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide typically involves the following steps:
Azo Coupling Reaction: This involves the reaction of an aromatic amine with a diazonium salt to form the azo compound. For instance, 2-cyano-4-nitroaniline can be diazotized and then coupled with 5-[(phenylmethyl)amino]phenyl]acetamide under acidic conditions.
Acetylation: The resulting azo compound can then be acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale azo coupling reactions followed by acetylation. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized azo compounds.
Applications De Recherche Scientifique
N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its diverse reactivity and biological activity.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The cyano and nitro groups can also participate in various biochemical pathways, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]acetamide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Cyano-N-(2-nitrophenyl)acetamide: Shares the cyano and nitro groups but lacks the azo group, resulting in different chemical properties.
Uniqueness
N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. Its azo group, in particular, makes it valuable in the synthesis of dyes and pigments, while its cyano and nitro groups contribute to its biological activity.
Propriétés
Numéro CAS |
93859-28-0 |
|---|---|
Formule moléculaire |
C22H18N6O3 |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
N-[5-(benzylamino)-2-[(2-cyano-4-nitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C22H18N6O3/c1-15(29)25-22-12-18(24-14-16-5-3-2-4-6-16)7-9-21(22)27-26-20-10-8-19(28(30)31)11-17(20)13-23/h2-12,24H,14H2,1H3,(H,25,29) |
Clé InChI |
IHUXCIGEFFMBFE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)NCC2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)
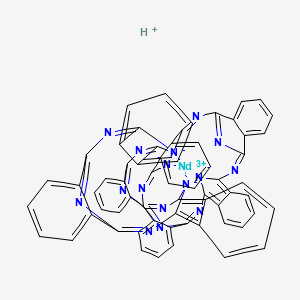
![N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide](/img/structure/B12680235.png)
